

The Role of hTERT in Tertomotide's Therapeutic Effect: A Technical Guide

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Compound of Interest

Compound Name: *Tertomotide*

Cat. No.: *B12754959*

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Abstract

Tertomotide (GV1001) is a peptide vaccine that targets human Telomerase Reverse Transcriptase (hTERT), a critical enzyme for cancer cell immortality. Overexpressed in approximately 85-90% of tumors and generally absent in most normal somatic cells, hTERT presents a near-universal tumor-associated antigen for immunotherapy.[1][2][3] This technical guide provides an in-depth analysis of the integral role of hTERT in the therapeutic mechanism of **Tertomotide**. It details the immunological pathways activated by the vaccine, summarizes key quantitative data from clinical investigations, outlines experimental protocols, and explores the broader, extra-telomeric functions of hTERT that may contribute to **Tertomotide**'s effects. This document is intended for researchers, scientists, and professionals in the field of drug development.

Introduction: hTERT as a Prime Target for Cancer Immunotherapy

Telomerase is a ribonucleoprotein enzyme essential for maintaining telomere length at the ends of chromosomes, thereby enabling the continued proliferation of cells.[4] In most healthy somatic cells, telomerase activity is repressed.[5] However, the vast majority of cancer cells reactivate this enzyme, achieving replicative immortality, a hallmark of cancer.[1][4][6] The catalytic subunit of this enzyme, hTERT, is the primary determinant of telomerase activity.[2]

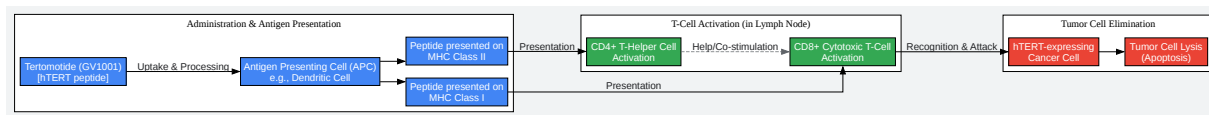
This differential expression makes hTERT an attractive target for cancer therapies.

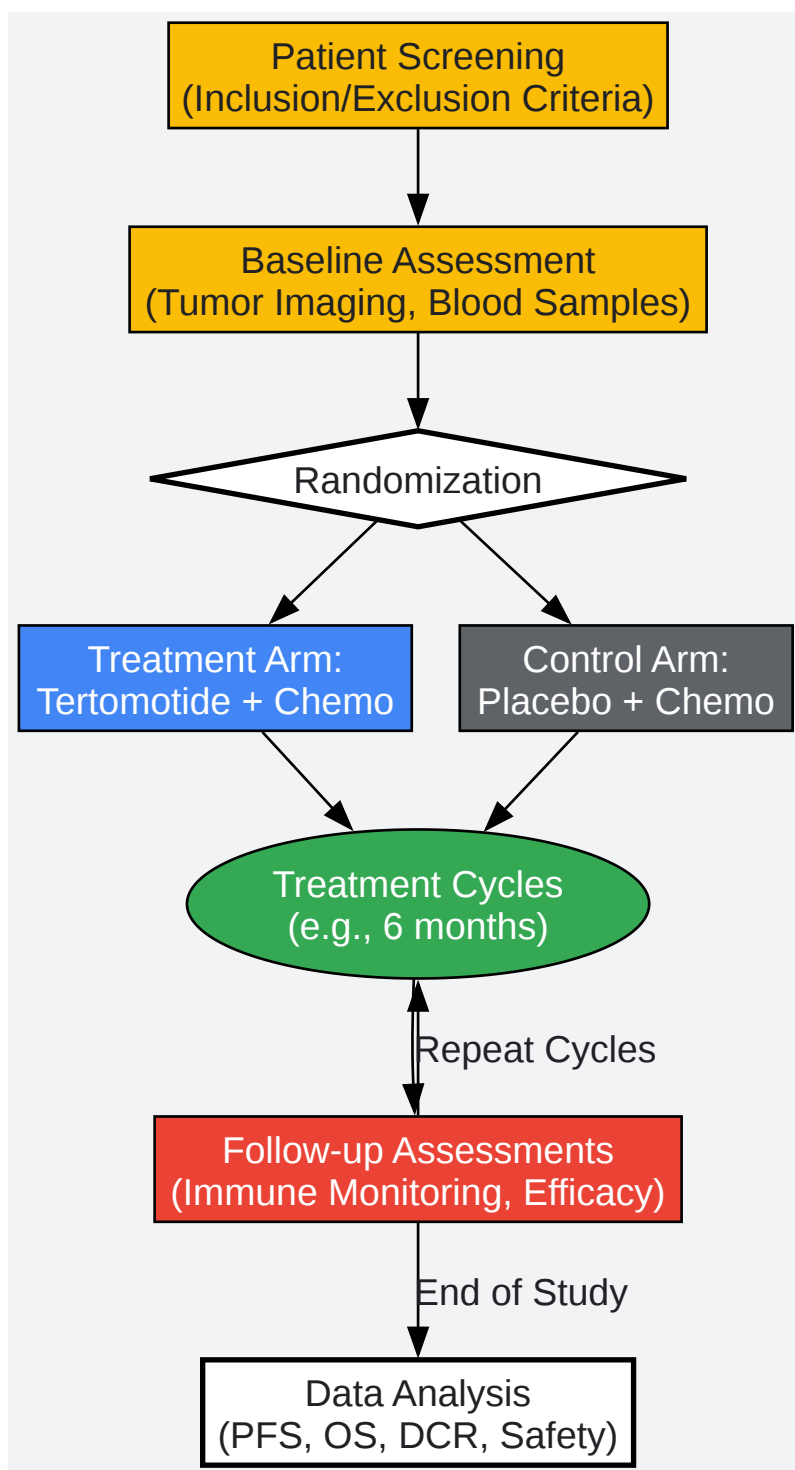
Tertomotide (also known as GV1001) is a synthetic peptide vaccine comprising a 16-amino-acid sequence derived from the active site of hTERT (residues 611-626).^{[3][5][7]} By harnessing the patient's own immune system to recognize and eliminate hTERT-expressing cancer cells, **Tertomotide** offers a targeted immunotherapeutic approach.^{[4][7]}

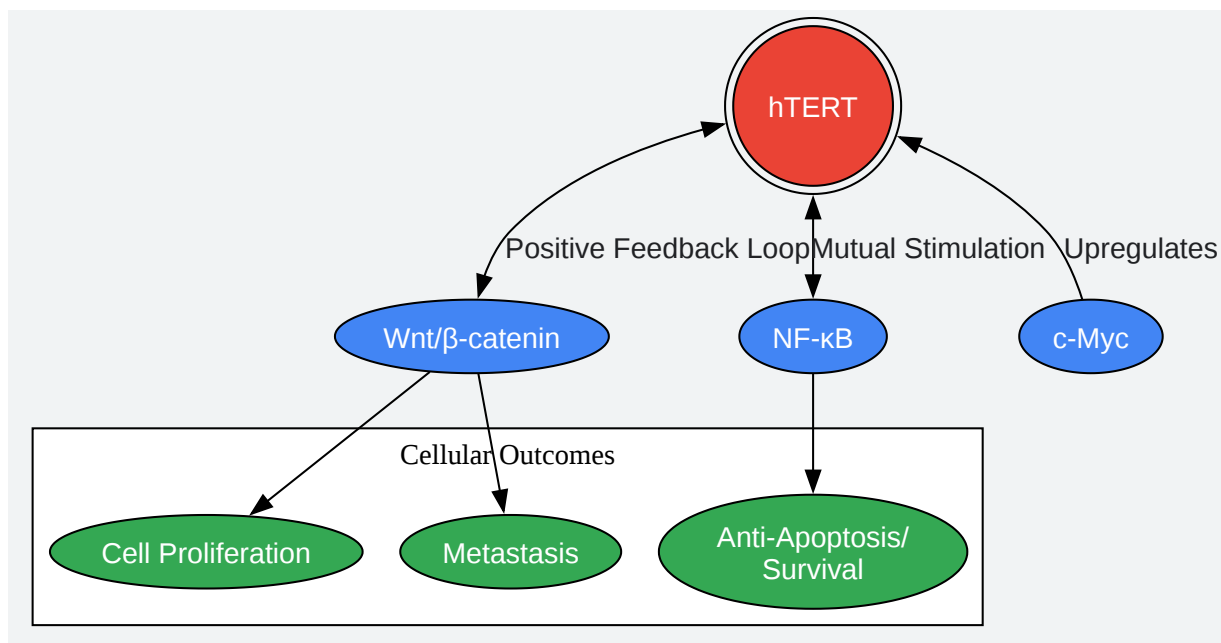
Mechanism of Action: Immune-Mediated Targeting of hTERT

The core therapeutic principle of **Tertomotide** is to induce a robust and specific T-cell response against cancer cells that present hTERT-derived peptides.

- **Antigen Presentation:** Following subcutaneous administration, **Tertomotide** is taken up by professional Antigen-Presenting Cells (APCs), such as dendritic cells.^[7] The 16-amino acid peptide is processed and its epitopes are loaded onto both Major Histocompatibility Complex (MHC) class I and class II molecules on the APC surface.^{[5][7]}
- **T-Cell Activation:** The peptide-MHC complexes are presented to T-lymphocytes in the lymph nodes. The presentation via MHC class II molecules activates CD4+ helper T-cells, while MHC class I presentation activates CD8+ cytotoxic T-lymphocytes (CTLs).^{[4][7]} The activation of both T-cell types is crucial for a comprehensive and sustained anti-tumor immune response.^{[3][4]}
- **Tumor Cell Elimination:** Activated CD4+ T-cells orchestrate the immune response, providing help to B-cells and enhancing the activation of CTLs.^{[4][8]} The activated CD8+ CTLs circulate throughout the body, recognize the hTERT peptides presented on the surface of tumor cells, and induce apoptosis (programmed cell death), thereby eliminating the malignant cells.^{[4][5][7]}







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